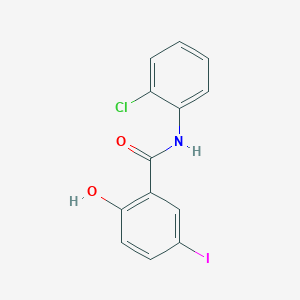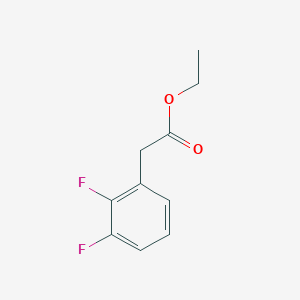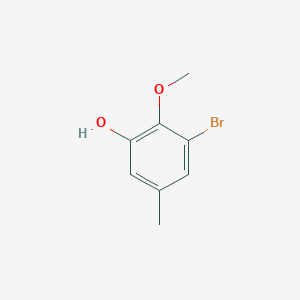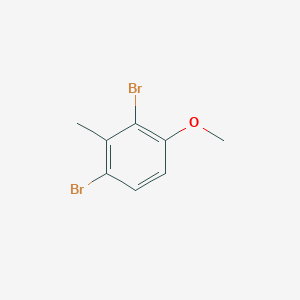
N,N-Dibenzyl-L-valine benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibenzyl-L-valine benzyl ester (DBVBE) is a chiral organoboron compound that is used in a variety of synthetic organic chemistry applications. It is a versatile reagent for asymmetric synthesis and has been used in a variety of transformations, including the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. DBVBE is a powerful reagent for the efficient synthesis of chiral compounds, and its versatility and efficiency make it a valuable tool for organic chemists.
作用机制
N,N-Dibenzyl-L-valine benzyl ester is a powerful reagent for the efficient synthesis of chiral compounds. It is a versatile reagent for asymmetric synthesis, and its mechanism of action is based on the formation of a boronate ester intermediate. This intermediate is then attacked by a nucleophile, such as an alcohol or an amine, to form the desired product.
Biochemical and Physiological Effects
N,N-Dibenzyl-L-valine benzyl ester is a powerful reagent for the synthesis of chiral compounds, and its biochemical and physiological effects are not yet fully understood. It is known, however, that N,N-Dibenzyl-L-valine benzyl ester is non-toxic and has low environmental impact. It is also known that N,N-Dibenzyl-L-valine benzyl ester is not metabolized by the body and is rapidly excreted unchanged in the urine.
实验室实验的优点和局限性
The advantages of using N,N-Dibenzyl-L-valine benzyl ester for organic synthesis include its low cost, high efficiency, and mild reaction conditions. It is also a versatile reagent for asymmetric synthesis, and its mechanism of action is based on the formation of a boronate ester intermediate. The main limitation of N,N-Dibenzyl-L-valine benzyl ester is its limited availability, as it is not commercially available in large quantities.
未来方向
The future of N,N-Dibenzyl-L-valine benzyl ester as a reagent for organic synthesis is promising. Its versatility and efficiency make it a valuable tool for organic chemists, and its low cost and mild reaction conditions make it an attractive option for laboratory experiments. Future research could focus on the development of new and improved synthetic methods for the synthesis of chiral compounds using N,N-Dibenzyl-L-valine benzyl ester, as well as the development of new and improved applications for N,N-Dibenzyl-L-valine benzyl ester in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. Additionally, further research could focus on the biochemical and physiological effects of N,N-Dibenzyl-L-valine benzyl ester and its potential for use in the synthesis of optically active compounds.
合成方法
The synthesis of N,N-Dibenzyl-L-valine benzyl ester is a straightforward two-step procedure that begins with the reaction of N,N-dibenzyl-L-valine with boron tribromide to form the N,N-dibenzyl-L-valine boronate ester. This is then reacted with benzyl bromide to form the final product, N,N-Dibenzyl-L-valine benzyl ester. The reaction conditions are mild and the reaction is highly efficient, making N,N-Dibenzyl-L-valine benzyl ester a convenient and cost-effective reagent for organic synthesis.
科学研究应用
N,N-Dibenzyl-L-valine benzyl ester has been used extensively in the synthesis of chiral compounds, and its versatility and efficiency make it a valuable tool for organic chemists. It has been used in a variety of transformations, including the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. N,N-Dibenzyl-L-valine benzyl ester has also been used in the synthesis of optically active compounds, such as amino acids and nucleosides, and in the synthesis of natural products.
属性
IUPAC Name |
benzyl (2S)-2-(dibenzylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-21(2)25(26(28)29-20-24-16-10-5-11-17-24)27(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNNQIIEYQWGEV-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)

![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)
![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]malonic acid dimethyl ester](/img/structure/B6316645.png)






![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)